3-Ethenyl-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-3-methylmorpholine is an organic compound belonging to the morpholine family. Morpholines are heterocyclic compounds containing both amine and ether functional groups. The presence of these functional groups makes morpholines versatile intermediates in organic synthesis and valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenyl-3-methylmorpholine can be synthesized through a sequence of coupling, cyclization, and reduction reactions involving amino alcohols and α-haloacid chlorides . The process typically involves:
Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.
Cyclization: The intermediates undergo cyclization to form the morpholine ring.
Reduction: The final step involves reducing the intermediate to yield this compound.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-3-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different morpholine derivatives.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while reduction can produce different morpholine derivatives .
Scientific Research Applications
3-Ethenyl-3-methylmorpholine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethenyl-3-methylmorpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Morpholine: A basic structure with similar functional groups but without the ethenyl and methyl substitutions.
N-Methylmorpholine: Contains a methyl group on the nitrogen atom, differing in its reactivity and applications.
N-Ethylmorpholine: Similar to N-Methylmorpholine but with an ethyl group instead of a methyl group
Uniqueness: 3-Ethenyl-3-methylmorpholine is unique due to the presence of both ethenyl and methyl groups, which enhance its reactivity and versatility in various chemical reactions. These substitutions also influence its physical and chemical properties, making it distinct from other morpholine derivatives .
Properties
IUPAC Name |
3-ethenyl-3-methylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-3-7(2)6-9-5-4-8-7/h3,8H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWQKJVQUOOSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.